molecular formula C11H21NO B8458627 4-(1-(Dimethylamino)propyl)cyclohexanone

4-(1-(Dimethylamino)propyl)cyclohexanone

Cat. No. B8458627
M. Wt: 183.29 g/mol
InChI Key: QWLKCPUVEFEREH-UHFFFAOYSA-N
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Patent
US08518969B2

Procedure details

A solution of (1-{1,4-dioxaspiro[4.5]decan-8-yl}propyl)dimethylamine (as prepared in the previous step, 80 mg, 0.35 mmol, 1.00 equiv) in CH3CN (5 mL) and HCl (1M, 1 mL) was stirred for 2 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was diluted with 10 mL of aq. sodium bicarbonate (1M). The resulting solution was extracted with 2×20 mL of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to give the title compound as a yellow oil.
Name
(1-{1,4-dioxaspiro[4.5]decan-8-yl}propyl)dimethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([CH:11]([N:14]([CH3:16])[CH3:15])[CH2:12][CH3:13])[CH2:7][CH2:6]2)[O:4]CC1.Cl>CC#N>[CH3:16][N:14]([CH3:15])[CH:11]([CH:8]1[CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]1)[CH2:12][CH3:13]

Inputs

Step One
Name
(1-{1,4-dioxaspiro[4.5]decan-8-yl}propyl)dimethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(CC)N(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 10 mL of aq. sodium bicarbonate (1M)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×20 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(C(CC)C1CCC(CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.